molecular formula C9H7F3N2O B12952988 6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one

6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B12952988
M. Wt: 216.16 g/mol
InChI Key: RAQHBBVUCRBOJG-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This method involves the use of visible light to generate trifluoromethyl radicals, which then react with the naphthyridine precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale photoredox catalysis processes, utilizing efficient and scalable light sources such as blue LED lamps or even natural sunlight. The use of robust and recyclable catalysts, such as ruthenium or iridium complexes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .

Scientific Research Applications

6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-3-6-7(15)1-2-13-8(6)14-4-5/h3-4H,1-2H2,(H,13,14)

InChI Key

RAQHBBVUCRBOJG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=N2)C(F)(F)F

Origin of Product

United States

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